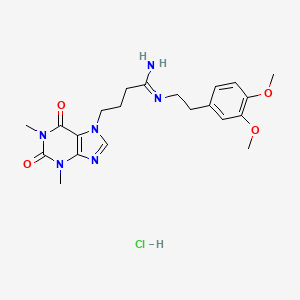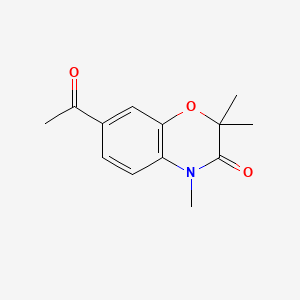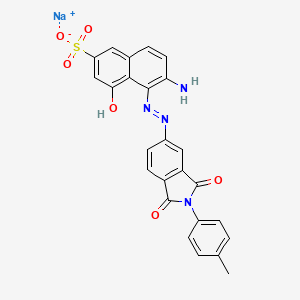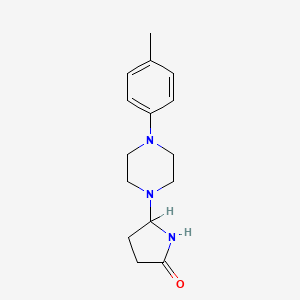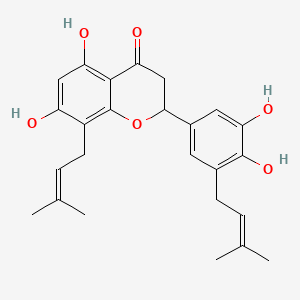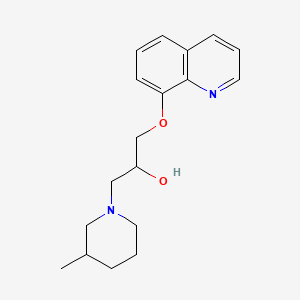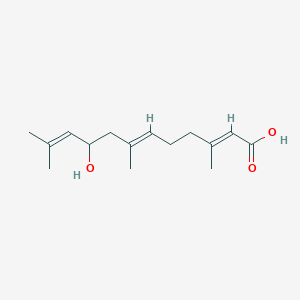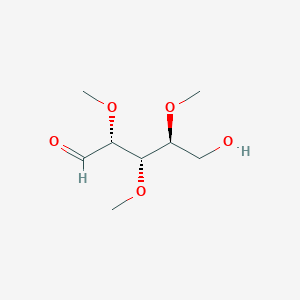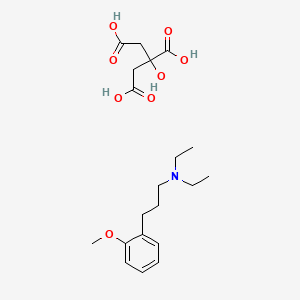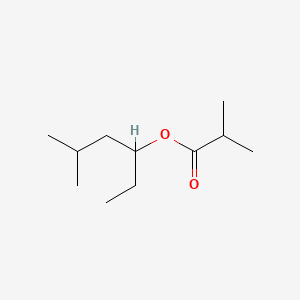
1-Ethyl-3-methylbutyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylbutyl isobutyrate is an ester compound known for its pleasant odor, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups. This compound is particularly notable for its fruity aroma, making it a valuable component in perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylbutyl isobutyrate can be synthesized through the esterification reaction between isobutyric acid and 1-ethyl-3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of engineered bacteria for biosynthesis is also being explored as a sustainable production method .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylbutyl isobutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the ester to form corresponding carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the ester to alcohols.
Major Products:
Hydrolysis: Isobutyric acid and 1-ethyl-3-methylbutanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-Ethyl-3-methylbutyl isobutyrate finds applications in various fields:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in natural product biosynthesis.
Medicine: Investigated for potential therapeutic properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methylbutyl isobutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity aroma. The molecular targets include specific olfactory receptor proteins, and the pathways involve the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Ethyl acetate: Known for its sweet smell, used in nail polish removers and glues.
Methyl butyrate: Has a fruity odor, used in flavorings and perfumes.
Isobutyl acetate: Used as a solvent and in the production of perfumes and flavorings.
Uniqueness: 1-Ethyl-3-methylbutyl isobutyrate stands out due to its specific fruity aroma and its applications in both the fragrance and flavor industries. Its unique structure allows for distinct interactions with olfactory receptors, making it a valuable compound in sensory applications .
Properties
CAS No. |
94108-34-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-methylhexan-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C11H22O2/c1-6-10(7-8(2)3)13-11(12)9(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
OZEZRQVRKNAKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



